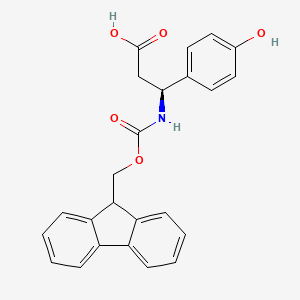

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Description

BenchChem offers high-quality Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJELJMCALKYCRN-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601136062 |

Source

|

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-33-4 |

Source

|

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601136062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as (S)-β-tyrosine, is a non-proteinogenic β-amino acid that serves as a vital chiral building block in the synthesis of numerous biologically active molecules and pharmaceutical agents. Its structural motif is found in a variety of natural products and designed therapeutic compounds. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound in high enantiopurity, focusing on both biocatalytic and chemical methodologies. We will delve into the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and offer insights into the practical considerations for each route.

Introduction: The Significance of (S)-β-Tyrosine

β-amino acids are crucial components in the development of peptidomimetics, foldamers, and a wide array of pharmaceuticals. Their incorporation into peptide backbones can impart unique conformational constraints and enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts. Specifically, the (S)-enantiomer of β-tyrosine is a key structural element in various bioactive compounds, making its efficient and stereocontrolled synthesis a topic of significant interest in medicinal chemistry and drug discovery.

This guide will explore two primary approaches to the synthesis of (S)-β-tyrosine: a biocatalytic route leveraging the exquisite selectivity of enzymes and a robust chemical synthesis strategy via the Arndt-Eistert homologation of the readily available α-amino acid, (S)-tyrosine.

Biocatalytic Synthesis: Harnessing the Power of Phenylalanine Aminomutase

Biocatalysis offers an elegant and environmentally benign approach to the synthesis of chiral molecules. The use of enzymes can lead to exceptional levels of stereoselectivity under mild reaction conditions. For the synthesis of (S)-β-tyrosine, a redesigned phenylalanine aminomutase (PAM) has shown considerable promise.

Mechanism of Action: A Tale of Enzymatic Precision

Phenylalanine aminomutase catalyzes the isomerization of α-phenylalanine to β-phenylalanine. Through protein engineering, the substrate specificity of PAM can be altered to accept substituted cinnamates. In this case, a redesigned PAM facilitates the anti-Markovnikov addition of ammonia to p-coumaric acid (trans-4-hydroxycinnamic acid) to stereoselectively form (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid.

The enzyme utilizes a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) electrophilic cofactor to facilitate the reversible 1,2-migration of the amino group. The active site of the engineered enzyme is tailored to bind p-coumaric acid in a specific orientation, ensuring the addition of ammonia occurs exclusively at the β-position and dictates the formation of the (S)-enantiomer.

Figure 1: Biocatalytic amination of p-coumaric acid.

Experimental Protocol: Biocatalytic Synthesis

This protocol is adapted from a study on redesigned phenylalanine aminomutase.

Materials:

-

Redesigned Phenylalanine Aminomutase (lyophilized powder)

-

trans-p-Hydroxycinnamic acid

-

Ammonium sulfate

-

Sodium phosphate buffer (40 mM, pH 6.5)

-

Methanol

-

o-Phthalaldehyde (OPA)

-

Isobuteryl-L-cysteine (IBLC)

-

Borate buffer (0.1 M)

Procedure:

-

Reaction Setup: Prepare a 4 M ammonium sulfate solution adjusted to pH 10. Dissolve trans-p-hydroxycinnamic acid in this solution to a final concentration of 3 mM.

-

Enzyme Addition: To 500 µL of the preheated substrate solution (40 °C), add 50 µL of the purified redesigned phenylalanine aminomutase solution.

-

Incubation: Incubate the reaction mixture at 40 °C.

-

Sampling and Quenching: At various time intervals, withdraw 50 µL aliquots of the reaction mixture. Quench the enzymatic reaction by heating the sample at 99 °C for 5 minutes.

-

Sample Preparation for Analysis: Centrifuge the quenched sample to pellet any precipitate. The supernatant is used for HPLC analysis.

-

Derivatization for HPLC Analysis: Prepare a fresh derivatization reagent by mixing a methanolic OPA solution with an IBLC solution (in 0.1 M borate buffer) in a 1:3 molar ratio. Mix the supernatant from the previous step with the derivatization reagent.

-

HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC using a C18 column. Elute with a gradient of 40 mM sodium phosphate buffer (pH 6.5) and methanol. Monitor the formation of the derivatized amino acids at 380 nm. The retention time for (S)-β-tyrosine should be determined using a standard.

Data Summary:

| Parameter | Value | Reference |

| Substrate | trans-p-Hydroxycinnamic Acid | [1] |

| Enzyme | Redesigned Phenylalanine Aminomutase | [1] |

| Temperature | 40 °C | [1] |

| pH | 10 | [1] |

| Enantiomeric Excess (e.e.) | >99% for (S)-enantiomer | [1] |

Chemical Synthesis: The Arndt-Eistert Homologation Approach

The Arndt-Eistert synthesis is a classic and reliable method for the one-carbon homologation of carboxylic acids.[2] This strategy is particularly well-suited for the synthesis of β-amino acids from their α-amino acid precursors, with the significant advantage of retaining the stereochemical integrity of the starting material.[3]

Reaction Causality and Strategy

The synthesis commences with the readily available and enantiopure (S)-tyrosine. The key steps involve:

-

Protection of Functional Groups: The amino and phenolic hydroxyl groups of (S)-tyrosine must be protected to prevent unwanted side reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions but can be readily removed. The phenolic hydroxyl group is often protected as a benzyl ether.

-

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, typically an acid chloride, to facilitate the reaction with diazomethane.

-

Formation of the Diazoketone: The activated carboxylic acid reacts with diazomethane to form an α-diazoketone. This is a crucial intermediate in the Arndt-Eistert synthesis.

-

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) to form a ketene. This rearrangement proceeds with the retention of stereochemistry at the α-carbon.[3]

-

Nucleophilic Trapping of the Ketene: The highly reactive ketene is trapped in situ with a nucleophile. If water is used, the homologous carboxylic acid is formed. If an alcohol is used, the corresponding ester is obtained.

-

Deprotection: The protecting groups are removed to yield the final product, (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid.

Figure 2: Arndt-Eistert synthesis workflow.

Experimental Protocol: Arndt-Eistert Synthesis

This is a representative protocol based on established procedures for the Arndt-Eistert homologation of N-protected amino acids.

Part 1: Synthesis of N-Boc-(S)-3-amino-3-(4-benzyloxyphenyl)propanoic acid methyl ester

Materials:

-

N-Boc-O-benzyl-(S)-tyrosine

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM)

-

Diazomethane (or trimethylsilyldiazomethane as a safer alternative)

-

Silver benzoate

-

Methanol

-

Triethylamine

-

Anhydrous diethyl ether or THF

Procedure:

-

Formation of the Mixed Anhydride: Dissolve N-Boc-O-benzyl-(S)-tyrosine (1.0 equiv) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv). Stir the mixture at -15 °C for 30 minutes.

-

Formation of the Diazoketone: To the cold mixed anhydride solution, add a solution of diazomethane in diethyl ether (approx. 3 equiv) until a persistent yellow color is observed. Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

-

Wolff Rearrangement and Ketene Trapping: In a separate flask, prepare a solution of silver benzoate (0.1 equiv) in triethylamine (2 equiv) and methanol (excess). Add the diazoketone solution dropwise to this refluxing methanolic solution. The reaction is typically complete when the evolution of nitrogen gas ceases.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford N-Boc-(S)-3-amino-3-(4-benzyloxyphenyl)propanoic acid methyl ester.

Part 2: Deprotection to (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Materials:

-

N-Boc-(S)-3-amino-3-(4-benzyloxyphenyl)propanoic acid methyl ester

-

Lithium hydroxide (LiOH)

-

THF/Water mixture

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Methanol or Ethanol

-

Trifluoroacetic acid (TFA) or HCl in dioxane

Procedure:

-

Saponification: Dissolve the methyl ester from the previous step in a mixture of THF and water. Add lithium hydroxide (2-3 equiv) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

Hydrogenolysis (Debenzylation): Dissolve the resulting carboxylic acid in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate.

-

Boc-Deprotection: Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete.

-

Isolation of the Final Product: Remove the solvent and excess acid under reduced pressure. The final product, (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid, can be isolated as its hydrochloride or trifluoroacetate salt, or as the zwitterion by careful neutralization and precipitation or ion-exchange chromatography.

Data Summary (Expected):

| Parameter | Value |

| Starting Material | N-Boc-O-benzyl-(S)-tyrosine |

| Key Reaction | Arndt-Eistert Homologation / Wolff Rearrangement |

| Stereochemical Outcome | Retention of configuration |

| Overall Yield (from protected tyrosine) | 50-70% (typical range) |

| Enantiomeric Purity | >99% e.e. (expected) |

Characterization of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR (D₂O): δ ~7.2-7.3 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~4.2-4.3 (t, 1H, CH-NH₂), ~2.7-2.9 (m, 2H, CH₂-COOH).

-

¹³C NMR (D₂O): δ ~175-178 (COOH), ~155-157 (C-OH), ~130-132 (Ar-CH), ~128-130 (Ar-C), ~115-117 (Ar-CH), ~50-52 (CH-NH₂), ~40-42 (CH₂-COOH).

-

HRMS (ESI+): Calculated for C₉H₁₂NO₃ [M+H]⁺: 182.0712; Found: 182.07xx.

Conclusion and Outlook

This guide has detailed two robust and reliable methods for the enantioselective synthesis of (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid. The biocatalytic approach offers a green and highly selective route, ideal for large-scale production where the enzyme is available and cost-effective. The Arndt-Eistert homologation, on the other hand, represents a versatile and well-established chemical synthesis that provides excellent stereochemical control and is readily adaptable in a standard organic synthesis laboratory.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity profile. Both methods provide access to this valuable chiral building block, paving the way for further advancements in the development of novel therapeutics and bioactive molecules.

References

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

-

ResearchGate. (2022). HRMS/MS spectrum with fragmentation pattern of the tyrosine adduct of Novichock A-234 (m/z 386.1839). [Link]

-

Pang, F., et al. (2021). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. International Journal of Molecular Sciences, 22(21), 11598. [Link]

-

Zhang, X., et al. (2018). New process for synthesis of p-hydroxycinnamic acid. ResearchGate. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Guérin, D. J., & Miller, S. J. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 325–344. [Link]

-

Caleffi, G. S., et al. (2022). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers, 9(4), 1045-1069. [Link]

-

Gaucher, A., et al. (2005). Synthesis of terminally protected (S)-β3-H-DOPA by Arndt-Eistert homologation: An approach to crowned β-peptides. Tetrahedron: Asymmetry, 16(4), 843-848. [Link]

-

Sjöquist, B. (1979). Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids. Biomedical Mass Spectrometry, 6(9), 392-395. [Link]

-

Nguyen, D. D., et al. (2022). LC-HRMS for simultaneous determination of beta-casomorphin 5/7 in milk. Methods and Protocols in Food Science, 157-170. [Link]

-

Shcherbakov, N. V., & Mas-Roselló, J. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia, 77(11), 735-741. [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Chemistry LibreTexts. Arndt-Eister reaction. [Link]

- Patents. Method for preparing Boc-L-tyrosine by using (Boc)2O.

- Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry Blog. [Link]

-

Royal Society of Chemistry. Synthesis of a novel p-hydroxycinnamic amide with anticancer capability and its interaction with human serum albumin. [Link]

-

Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]

Sources

An In-depth Technical Guide to Non-Canonical Amino Acid Building Blocks for Peptide Synthesis

Introduction: Expanding the Chemical Alphabet of Life

In the central dogma of molecular biology, a defined set of twenty canonical amino acids serves as the fundamental alphabet for protein and peptide synthesis. These building blocks, dictated by the genetic code, give rise to the vast structural and functional diversity of life's machinery. However, the constraints of this natural alphabet limit the chemical space that can be explored for therapeutic and biotechnological applications. Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are organic molecules that, like their canonical counterparts, contain an amine and a carboxylic acid group but are not directly encoded by the standard genetic code.[1]

The deliberate incorporation of ncAAs into peptides is a transformative strategy in drug discovery and materials science.[2][3] By moving beyond nature's toolkit, researchers can engineer peptides with novel properties, including:

-

Enhanced Metabolic Stability: Introducing ncAAs, such as D-amino acids or N-alkylated residues, can block recognition sites for proteases, significantly increasing the peptide's in-vivo half-life.[1]

-

Improved Bioactivity and Specificity: The unique side chains of ncAAs can introduce new binding interactions, leading to higher affinity and selectivity for biological targets.[4]

-

Novel Functions: ncAAs can introduce bio-orthogonal handles for specific labeling, photo-crosslinkers for probing interactions, or fluorescent groups for imaging applications.

-

Constrained Conformations: Incorporating ncAAs can induce specific secondary structures, such as β-turns or helices, locking the peptide into its bioactive conformation and improving its pharmacological properties.[1]

This guide provides a comprehensive overview of the synthesis of ncAA building blocks, strategic chemical protection, and their efficient incorporation into peptide chains, with a focus on the robust and widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology.

The Genesis of a Building Block: Synthesizing Non-Canonical Amino Acids

The journey of an ncAA-containing peptide begins with the synthesis of the ncAA monomer itself. The choice of synthetic route is a critical decision, balancing scalability, cost, stereochemical purity, and environmental impact. Two primary paradigms dominate the field: traditional chemical synthesis and biocatalytic approaches.

Chemical Synthesis: The Architect's Approach

Chemical synthesis offers unparalleled flexibility, allowing for the creation of a virtually limitless array of ncAA structures. However, this versatility comes with challenges, including the need for multi-step pathways, the use of hazardous reagents, and often, the difficult separation of stereoisomers.[4][5] Despite these hurdles, chemical synthesis remains a cornerstone for generating novel ncAA scaffolds that are inaccessible through biological means.

Biocatalysis and Metabolic Engineering: Nature's Green Chemistry

Leveraging nature's enzymatic machinery provides a powerful alternative for ncAA synthesis. Biocatalytic routes are often more cost-effective, environmentally friendly ("greener"), and offer exceptional stereo- and enantioselectivity, eliminating the need for chiral separations and complex protecting group manipulations.[4][5][6]

Metabolic engineering takes this a step further by creating microbial cell factories capable of producing ncAAs from inexpensive feedstocks like glucose.[4][5] While the development of these systems can be intensive, they offer a scalable and sustainable production platform.

| Enzyme Class | Catalyzed Reaction | Typical ncAA Product(s) |

| Transaminases | Reductive amination of a keto-acid | Chiral amines, novel α- and β-amino acids |

| Amine Dehydrogenases | Reductive amination | Chiral amines |

| Amino Lyases | Addition of ammonia to a double bond | Novel α- and β-amino acids |

| Threonine Aldolases | Aldol addition to glycine | β-hydroxy amino acids |

Table 1: Key enzyme classes used in the biocatalytic synthesis of non-canonical amino acids. These enzymes offer high stereoselectivity, a critical requirement for synthesizing biologically active peptides.[4][7]

Strategic Protection: The Art of Orthogonal Chemistry

To successfully build a peptide chain, one must precisely control which functional groups react at each step. This control is achieved through the use of protecting groups (PGs), temporary chemical modifications that mask reactive functionalities.[8] In the context of ncAAs, which often possess unique and reactive side chains, a robust and orthogonal protecting group strategy is paramount.

Orthogonality is a foundational concept in peptide synthesis. It dictates that each class of protecting group can be removed under specific conditions that do not affect other protecting groups present in the molecule.[8] This allows for the selective deprotection and modification of the N-terminus, C-terminus, and various side chains throughout the synthesis.

The two dominant orthogonal strategies in SPPS are based on the choice of the temporary Nα-protecting group:

-

Fmoc/tBu Strategy: The Nα-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Side chains are protected with acid-labile groups such as tert-butyl (tBu). This is the most common strategy used today.[5]

-

Boc/Bn Strategy: The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group. Side chains are protected with groups that are cleaved by stronger acids or hydrogenolysis, such as benzyl (Bn).

| Functional Group | Protecting Group(s) | Deprotection Condition | Rationale and Causality |

| α-Amino (N-terminus) | Fmoc | 20% Piperidine in DMF (Base) | Temporary PG. Cleaved at every cycle to allow chain elongation. The choice of a base-labile group allows acid-labile side-chain PGs to remain intact. |

| Boc | TFA (Acid) | Temporary PG. Used in an alternative orthogonal scheme. Requires stronger conditions for side-chain deprotection. | |

| Carboxylic Acid (Asp, Glu) | tBu (tert-butyl) | TFA (Acid) | Permanent PG. Prevents side-chain branching and aspartimide formation. Stable to the basic conditions of Fmoc removal. |

| Amine (Lys, Orn) | Boc | TFA (Acid) | Permanent PG. Prevents side-chain acylation. Stable to base. |

| Imidazole (His) | Trt (Trityl) | TFA (Acid) | Permanent PG. Prevents N-acylation of the imidazole ring and significantly reduces racemization of the histidine residue during coupling.[9] |

| Thiol (Cys) | Trt , Acm (Acetamidomethyl) | TFA (Trt), Iodine (Acm) | Permanent PG. Prevents oxidation and disulfide scrambling. Trt is removed with final cleavage; Acm is stable to TFA and allows for selective, on-resin disulfide bond formation. |

| Guanidinium (Arg) | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | TFA (Acid) | Permanent PG. Deactivates the highly nucleophilic guanidinium group to prevent side reactions. |

Table 2: Common protecting groups in Fmoc-based SPPS. The selection of an appropriate, orthogonal protecting group for an ncAA's unique side chain is critical for a successful synthesis.

Incorporation into Peptides: Methodologies and Workflows

While several methods exist for incorporating ncAAs, Solid-Phase Peptide Synthesis (SPPS) remains the workhorse of both academic and industrial laboratories due to its efficiency, ease of automation, and ability to synthesize peptides that are difficult to produce biologically.[5][10]

Solid-Phase Peptide Synthesis (SPPS): The Dominant Paradigm

In SPPS, the peptide is assembled step-by-step while its C-terminus is covalently anchored to an insoluble polymer resin.[5] This immobilization simplifies the purification process immensely; excess reagents and byproducts are simply washed away after each reaction step. The most prevalent approach is Fmoc-based SPPS.[7]

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. journals.asm.org [journals.asm.org]

GSK1070916: A Technical Guide to a Potent and Selective Aurora B/C Kinase Inhibitor

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as master regulators of mitosis and are pivotal for cellular division.[1][2] Their frequent overexpression or amplification in a wide array of human tumors has spotlighted them as attractive targets for cancer therapy.[1][2] This guide provides an in-depth technical overview of GSK1070916 (CAS Number: 501015-33-4), a highly potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases. Developed for its potential as an antineoplastic agent, GSK1070916 has demonstrated significant antitumor activity in both preclinical models and has undergone early-phase clinical evaluation.[1][3] This document will delve into its chemical properties, mechanism of action, pharmacological profile, and the experimental methodologies used to characterize its activity, offering valuable insights for researchers and drug development professionals in oncology.

Chemical and Physicochemical Properties

GSK1070916 is a synthetic organic small molecule belonging to the 7-azaindole class.[1] Key to its potent cellular activity was the strategic addition of a 2-aryl group with a basic amine to the azaindole scaffold.[1]

| Property | Value | Source |

| Molecular Formula | C30H33N7O | [3] |

| Molecular Weight | 507.27 g/mol | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 9 | [3] |

| Topological Polar Surface Area | 82.08 Ų | [3] |

| XLogP | 5.11 | [3] |

Mechanism of Action: Targeting Mitotic Progression

GSK1070916 exerts its biological effects through the potent and selective inhibition of Aurora B and Aurora C kinases.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinases and preventing the phosphorylation of their downstream substrates.[1][4]

A distinguishing feature of GSK1070916 is its remarkably slow dissociation from its target enzymes, contributing to a prolonged duration of action.[1][4] The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[4] This extended residence time sets it apart from other clinical Aurora kinase inhibitors like AZD1152 and VX-680.[4]

The inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic events. This leads to a failure of cytokinesis, resulting in cells becoming polyploid and ultimately undergoing apoptosis.[5] A primary and quantifiable pharmacodynamic marker of GSK1070916 activity is the dose-dependent inhibition of phosphorylation of Histone H3 at serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[5]

Caption: GSK1070916 competitively inhibits Aurora B, leading to failed cytokinesis and apoptosis.

In Vitro Pharmacology: Potency and Selectivity

GSK1070916 demonstrates high potency against its primary targets, Aurora B and Aurora C, while exhibiting significant selectivity over Aurora A.[4][6]

Enzymatic Activity

| Target | Apparent Inhibition Constant (Ki*) |

| Aurora B/INCENP | 0.38 ± 0.29 nM |

| Aurora C/INCENP | 1.5 ± 0.4 nM |

| Aurora A/TPX2 | 490 ± 61 nM |

Data sourced from biochemical assays.[4][6]

Cellular Activity

GSK1070916 effectively inhibits the proliferation of a broad spectrum of human tumor cell lines.[5] In a panel of over 100 cell lines, the EC50 values for inhibiting cell proliferation were less than 10 nM.[5] For instance, in A549 human lung cancer cells, GSK1070916 exhibits a potent antiproliferative effect with an EC50 of 7 nM.[2]

Kinase Selectivity Profile

When screened against a panel of 328 protein kinases, GSK1070916 showed remarkable selectivity. Besides Aurora B and C, only five other kinases were inhibited with IC50 values below 100 nM: FLT1 (42 nM), TIE2 (59 nM), SIK (70 nM), FLT4 (74 nM), and FGFR1 (78 nM).[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of GSK1070916 against Aurora B kinase.

Materials:

-

Recombinant human Aurora B/INCENP complex

-

GSK1070916 (serially diluted)

-

ATP

-

Peptide substrate (e.g., Kemptide)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Radiolabeled ATP ([γ-33P]ATP)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GSK1070916 in the kinase assay buffer.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted GSK1070916.

-

Initiate the reaction by adding the Aurora B/INCENP enzyme.

-

Incubate for a defined period (e.g., 20 minutes) at room temperature.

-

Start the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the GSK1070916 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacology and Pharmacokinetics

Preclinical studies using human tumor xenograft models have demonstrated the in vivo efficacy of GSK1070916.[1][2]

-

Pharmacodynamic Effects: Intraperitoneal administration of GSK1070916 in mice bearing human tumor xenografts resulted in a dose-dependent inhibition of histone H3 phosphorylation at serine 10 in the tumor tissue.[1][2]

-

Antitumor Activity: GSK1070916 has shown significant antitumor effects in various xenograft models, including breast, colon, lung, and leukemia, leading to tumor regression.[2][7]

-

Pharmacokinetics: In a study with mice bearing HCT116 tumors, a single intraperitoneal dose of 100 mg/kg GSK1070916 resulted in blood concentrations exceeding 170 ng/mL, which correlated with a sustained decrease of over 60% in pHH3-Ser10 phosphorylation for up to 24 hours.[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Fmoc protecting group chemistry and mechanism

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Mechanism

Foreword: Beyond the Protocol

In the landscape of synthetic chemistry, particularly in the intricate world of peptide synthesis and drug development, the choice of a protecting group is not merely a procedural step; it is a strategic decision that dictates the efficiency, purity, and ultimate success of a synthetic campaign. The 9-fluorenylmethoxycarbonyl (Fmoc) group has, for decades, been the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of why Fmoc chemistry works, the causality behind specific experimental choices, and the field-proven strategies to navigate its challenges. For the researcher, scientist, and drug development professional, a mastery of these principles is the difference between routine synthesis and innovative discovery.

The Strategic Advantage of the Fmoc Group

The art of peptide synthesis lies in the sequential and specific formation of amide bonds. This requires the temporary masking of the α-amino group of the incoming amino acid to prevent uncontrolled polymerization.[1] While the older tert-butoxycarbonyl (Boc) strategy, which relies on repeated acid treatments for deprotection, was revolutionary, the advent of Fmoc chemistry offered a paradigm shift towards milder and more versatile synthesis.[1][]

The core strength of the Fmoc strategy is its principle of orthogonality .[1][3][4][] The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base.[1][] This allows for the use of acid-labile protecting groups for the amino acid side chains (e.g., Boc, tBu, Trt).[1][7] Consequently, the repetitive Nα-deprotection throughout the synthesis does not affect the side chains. All side-chain protecting groups can then be removed simultaneously in a single final step using a strong acid like trifluoroacetic acid (TFA), which also cleaves the completed peptide from its solid support.[8] This elegant orthogonality minimizes side reactions and simplifies the synthesis of complex, sensitive peptides.[]

A secondary, yet highly practical, advantage is the inherent spectroscopic property of the fluorenyl system. The Fmoc group possesses a strong chromophore, and its cleavage by-product can be easily detected by UV spectroscopy, enabling real-time, quantitative monitoring of the deprotection step.[9]

The Core Mechanism: A Tale of Two Steps

Understanding the mechanism of Fmoc removal is fundamental to troubleshooting and optimizing any synthesis. The cleavage is not a simple hydrolysis but a classic two-step β-elimination reaction, typically mediated by a secondary amine base like piperidine.[1][][10]

-

Proton Abstraction: The process begins with the base removing the relatively acidic proton from the C9 carbon of the fluorene ring system. This is the rate-determining step.[1][10]

-

β-Elimination: The resulting carbanion is unstable and rapidly undergoes an elimination reaction. This breaks the C-O bond of the carbamate, releasing the free, deprotected amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][10]

The role of the amine base extends beyond initiating the reaction. The generated dibenzofulvene is an electrophile that could potentially react with the newly liberated amine of the peptide chain. To prevent this side reaction, the deprotection is performed using a high concentration of the amine (e.g., 20% piperidine), which acts as a scavenger, trapping the DBF to form a stable and soluble adduct that is easily washed away.[1][10]

Caption: Mechanism of Fmoc deprotection via β-elimination.

The Other Side of the Coin: Fmoc Protection

Before an amino acid can be used in SPPS, its α-amino group must first be protected with the Fmoc group. This is typically achieved by reacting the amino acid with an activated Fmoc derivative. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, the preferred reagent in modern chemistry is 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .[11][12]

The preference for Fmoc-OSu stems from its higher stability and cleaner reaction profile. It minimizes the formation of di- and tripeptide side products that can occur with the more reactive Fmoc-Cl.[11] The reaction involves a straightforward nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc-OSu reagent.[12]

Caption: Mechanism of amino acid protection using Fmoc-OSu.

The Fmoc-SPPS Workflow: A Validating System

The entire Fmoc-SPPS process is a meticulously designed cycle. Each step is self-validating, ensuring that the foundation for the next step is sound. Incomplete deprotection or coupling leads to deletion sequences, which are often difficult to separate from the target peptide. Therefore, adherence to and verification of each stage are paramount.

The cycle can be visualized as a four-stage loop that is repeated for each amino acid added to the peptide chain.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols: Field-Proven Methodologies

Protocol 1: Standard Fmoc Deprotection on Solid Support

This protocol describes the standard, widely validated method for removing the Fmoc group from a resin-bound peptide.

Materials:

-

Fmoc-peptidyl-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)

-

Piperidine

-

Reaction vessel for SPPS (manual or automated)

Procedure:

-

Resin Swelling: If the resin is dry, swell the Fmoc-peptidyl-resin in DMF for at least 30-60 minutes. This is critical for ensuring that all reactive sites are accessible.

-

Initial Wash: Drain the DMF used for swelling. Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual contaminants.

-

Deprotection Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF. For example, to make 100 mL, add 20 mL of piperidine to 80 mL of DMF. Caution: Prepare this solution in a well-ventilated fume hood.

-

First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture gently (e.g., by bubbling nitrogen or using a shaker) for 2-3 minutes.[13] Drain the solution. This first, short treatment removes the bulk of the Fmoc groups.

-

Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Continue agitation for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[7][13] The total exposure time is typically 7-13 minutes.

-

Filtration and Washing: Drain the deprotection solution. It is imperative to wash the resin extensively to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash cycle is:

-

DMF (5 x 10 mL/g)

-

Dichloromethane (DCM) (3 x 10 mL/g)

-

DMF (3 x 10 mL/g)

-

-

Verification (Optional but Recommended): Before proceeding to the coupling step, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of the newly liberated free primary amine.

Protocol 2: Quantitative Monitoring by UV Spectroscopy

This technique leverages the strong UV absorbance of the DBF-piperidine adduct to confirm the completion of the deprotection reaction and to calculate the initial loading of the resin.

Procedure:

-

Collect the Filtrate: During the deprotection steps (Protocol 1, steps 4 and 5), collect all the filtrate containing the 20% piperidine/DMF solution.

-

Dilution: Combine the collected filtrates and dilute to a known final volume (V) with 20% piperidine/DMF. A further precise dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

-

Spectrophotometer Setup:

-

Use a quartz cuvette.

-

Blank the spectrophotometer using a fresh solution of 20% piperidine in DMF.[7]

-

-

Measurement: Measure the absorbance (A) of the diluted filtrate at the λmax of the DBF-piperidine adduct, which is approximately 301-304 nm.[9][14]

-

Calculation: The amount of Fmoc removed (in moles) can be calculated using the Beer-Lambert law (A = εcl):

-

Mmol of Fmoc = (A × V) / (ε × l)

-

Where:

-

A = Absorbance reading

-

V = Final volume of the filtrate in Liters

-

ε = Molar extinction coefficient of the DBF-piperidine adduct (a commonly accepted value is ~7800 L mol⁻¹ cm⁻¹ at 301 nm, but should be calibrated for the specific instrument and conditions).

-

l = Path length of the cuvette in cm (usually 1 cm).

-

-

This value can be used to confirm 100% deprotection or, after the first amino acid is loaded, to determine the initial substitution (loading) of the resin in mmol/g.[7]

-

Reagents and Strategic Choices

| Reagent Category | Standard Choice | Alternatives & Rationale |

| Deprotection Base | 20% Piperidine in DMF [10] | 4-Methylpiperidine (4MP): Similar efficacy to piperidine, sometimes used to mitigate specific side reactions.[10] Piperazine: A weaker base that can significantly reduce base-mediated side reactions like aspartimide formation, though may require longer reaction times.[10][15] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base used in low concentrations (e.g., 2%) for rapid deprotection, especially for sterically hindered residues. |

| Solvents | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone): Higher boiling point and better solvating properties, which can help disrupt peptide aggregation during synthesis.[10] |

| Side-Chain Protection | Acid-labile groups (Boc, tBu, Trt, Pbf) | Orthogonal groups (ivDde, Mmt, Alloc): Removable under specific, non-acidic/non-basic conditions (e.g., hydrazine for ivDde, mild acid for Mmt, Palladium(0) for Alloc), allowing for on-resin side-chain modification, cyclization, or branching.[7] |

Navigating Common Challenges: A Scientist's Perspective

While robust, Fmoc chemistry is not without its pitfalls. An experienced scientist anticipates and mitigates these issues.

-

Aspartimide Formation: This is a significant side reaction, particularly at Asp-Gly or Asp-Ser sequences. The peptide backbone nitrogen attacks the side-chain ester, forming a five-membered succinimide ring. This can lead to chain termination or rearrangement to the β-aspartyl peptide.

-

Causality: The reaction is base-catalyzed and accelerated by extended exposure to piperidine.

-

Mitigation: Use a weaker deprotection base like piperazine.[15] Incorporate specialized coupling reagents or add HOBt to the deprotection solution. For extremely sensitive sequences, use backbone-protected dipeptides (e.g., with an Hmb group) to sterically block the side reaction.[16]

-

-

Diketopiperazine (DKP) Formation: After the deprotection of the second amino acid, the liberated N-terminal amine can attack the C-terminal ester bond, cleaving the dipeptide from the resin as a cyclic DKP.

-

Causality: This is most prominent when the second amino acid is Proline or Glycine.[17]

-

Mitigation: The key is to couple the third amino acid as quickly as possible after the deprotection of the second. This involves using rapid deprotection protocols (e.g., 1-2 minute treatments) and pre-activating the third Fmoc-amino acid for immediate coupling (in situ neutralization).[17]

-

-

Racemization: While less common than in Boc chemistry, racemization can occur, especially at the C-terminal Cysteine residue during its activation for coupling to the resin.

-

Causality: Base-mediated abstraction of the α-proton during the activation/coupling step.

-

Mitigation: Careful selection of coupling reagents and minimizing the exposure to base during the coupling of the first amino acid are critical. Using piperazine as a deprotection reagent has been shown to cause less racemization of resin-bound C-terminal cysteine.[15]

-

Conclusion: The Enduring Power of Fmoc Chemistry

The Fmoc protecting group strategy is more than a collection of reactions; it is a highly refined system that enables the routine synthesis of complex biomolecules. Its dominance in both academic research and industrial pharmaceutical production is a testament to its core strengths: the mildness of its deprotection conditions, the robustness of its orthogonal protection scheme, its amenability to automation, and the convenience of real-time monitoring.[][][8] A thorough, mechanistic understanding of this chemistry empowers the modern scientist to push the boundaries of peptide design, developing next-generation therapeutics and research tools with precision and confidence.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3545. [Link]

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).

- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Methods for Removing the Fmoc Group. (n.d.). In Methods in Molecular Biology.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Why Fmoc-Protected Amino Acids Domin

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Focus on FMOC chemistry. (n.d.). LGC Standards.

- Understanding Fmoc protecting group chemistry. (n.d.). Benchchem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- UV Monitoring. (n.d.). In Solid-Phase Peptide Synthesis.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

-

Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... (n.d.). ResearchGate. [Link]

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). Benchchem.

-

Gawande, M. B., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

-

Fields, G. B. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-123. [Link]

-

Gawande, M. B., et al. (2011). Green Chemistry. ResearchGate. [Link]

- Ciesielski, A., et al. (2020).

-

Luksic, M., et al. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 13(7), 433-442. [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]

- Peptide Synthesis - FAQ. (n.d.). AAPPTEC.

- Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). Organic Process Research & Development. [Link]

- Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. renyi.hu [renyi.hu]

Methodological & Application

Application Notes and Protocols: Strategic Coupling of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic Acid in Peptide Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the efficient incorporation of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid into peptide sequences. This document delves into the mechanistic underpinnings of various coupling strategies, offers detailed experimental protocols, and provides troubleshooting guidance to mitigate common side reactions.

Introduction: The Unique Challenge of a β-Amino Acid with a Reactive Phenol

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, a β-tyrosine analog, is a valuable building block in the synthesis of peptidomimetics and other biologically active molecules. Its incorporation via solid-phase peptide synthesis (SPPS) presents a unique set of challenges, primarily stemming from two structural features: its nature as a β-amino acid and the presence of an unprotected phenolic hydroxyl group. The nucleophilicity of the phenolic hydroxyl group can lead to undesirable side reactions, such as O-acylation (esterification), during the activation of the carboxylic acid. Furthermore, as with all amino acid couplings, the risk of racemization must be carefully managed to ensure the chiral integrity of the final peptide.

This guide provides a systematic approach to selecting the optimal coupling reagent and conditions to achieve high-yield, high-purity peptide synthesis with this specialized amino acid.

The Cornerstone of Peptide Synthesis: Mechanism of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, the carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent to facilitate its reaction with the free amine of the resin-bound peptide chain. The two most prevalent classes of coupling reagents are carbodiimides and onium salts (phosphonium and aminium/uronium).

Carbodiimide-Mediated Coupling

Carbodiimides, such as Diisopropylcarbodiimide (DIC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide bond. However, the O-acylisourea is susceptible to racemization and can rearrange to a less reactive N-acylurea. To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is typically employed.[1][2] The additive traps the O-acylisourea to form a more stable and less racemization-prone active ester, which then efficiently reacts with the amine.

Onium Salt-Mediated Coupling

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents.[3] In the presence of a base, they react with the carboxylic acid to form an active ester. HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally more reactive and provides faster coupling rates with less epimerization compared to its HOBt-based counterpart, HBTU.[1][4] The reaction mechanism involves the formation of an OAt-active ester, which then undergoes nucleophilic attack by the amine.[4][5]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical when working with Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid, especially given the unprotected phenolic hydroxyl group. The ideal reagent should promote rapid amide bond formation to minimize side reactions.

| Coupling Reagent | Class | Advantages | Disadvantages | Recommendation for β-Tyr(OH) Analog |

| DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective, low risk of guanidinylation, good for sterically hindered couplings.[6][7] | Slower reaction rates compared to onium salts, potential for side reactions if not used with an additive.[2] | Recommended for routine couplings where cost is a consideration. The use of OxymaPure® is crucial to suppress racemization and side reactions. |

| HBTU/DIPEA | Aminium/Uronium Salt | Fast and efficient coupling for many standard amino acids. | Can cause guanidinylation of the N-terminal amine.[3] Less effective for sterically hindered amino acids compared to HATU. | A viable option, but the risk of side reactions, including potential O-acylation, should be monitored. |

| HATU/DIPEA or Collidine | Aminium/Uronium Salt | Highly reactive, fast coupling rates, low racemization, effective for sterically hindered amino acids.[1][3][4] | More expensive than carbodiimides, can also cause guanidinylation if used in excess.[1][3] | Highly Recommended. The high reactivity of HATU can drive the desired N-acylation to completion quickly, minimizing the time for the competing O-acylation of the phenol to occur. |

| PyBOP/DIPEA | Phosphonium Salt | High coupling efficiency, particularly for hindered couplings. Does not cause guanidinylation.[3] | Can be less efficient than HATU in some cases. | A good alternative to HATU, especially when guanidinylation is a concern. |

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid in manual solid-phase peptide synthesis. These protocols assume a 0.1 mmol scale synthesis on a rink amide resin.

General Resin Preparation

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free amine.

Protocol 1: HATU-Mediated Coupling

This is the recommended protocol for achieving high coupling efficiency and minimizing side reactions.

Reagents:

-

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (3 eq., 0.3 mmol)

-

HATU (2.9 eq., 0.29 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) or 2,4,6-Collidine for racemization-prone couplings.[8]

-

DMF

Procedure:

-

In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and HATU in DMF.

-

Add DIPEA or collidine to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm complete coupling (ninhydrin should remain colorless or yellow).

Protocol 2: DIC/OxymaPure®-Mediated Coupling

A cost-effective and reliable method.

Reagents:

-

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid (3 eq., 0.3 mmol)

-

OxymaPure® (3 eq., 0.3 mmol)

-

DIC (3 eq., 0.3 mmol)

-

DMF

Procedure:

-

Add the Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid and OxymaPure® to the deprotected resin.

-

Add a small amount of DMF to dissolve the solids and briefly agitate.

-

Add DIC to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Perform a Kaiser test to confirm complete coupling.

Mitigating Side Reactions: A Critical Perspective

O-Acylation of the Phenolic Hydroxyl Group

The primary side reaction of concern is the esterification of the phenolic hydroxyl group by the activated amino acid. To minimize this:

-

Use Highly Efficient Coupling Reagents: Reagents like HATU that promote rapid amide bond formation are preferred as they reduce the lifetime of the highly reactive activated species, thereby decreasing the opportunity for O-acylation.[3]

-

Avoid Excess Reagents: While a molar excess of the activated amino acid is necessary to drive the reaction to completion, a large excess should be avoided as it can increase the likelihood of side reactions.

-

Consider a Protecting Group: For syntheses where O-acylation is a persistent issue, using a protected version of the amino acid, such as Fmoc-L-3-Amino-3-(4-tert-butoxyphenyl)propanoic acid, is the most robust solution. The tert-butyl (tBu) ether is a standard protecting group for the tyrosine side chain in Fmoc chemistry and is cleaved during the final TFA cleavage step.[9][10]

Racemization

Racemization can occur during the activation step, particularly with carbodiimide-based methods.[1] To suppress racemization:

-

Utilize Additives: The use of HOBt, and more effectively, HOAt or OxymaPure®, is essential when using carbodiimides.[1][11]

-

Choice of Base: The base used during coupling can influence the extent of racemization. Sterically hindered bases like 2,4,6-collidine are often recommended over DIPEA for particularly sensitive couplings.[8][12]

-

Pre-activation Time: Minimize the pre-activation time to reduce the window for racemization to occur before the coupling reaction begins.

Visualization of Key Processes

General Workflow for a Coupling Cycle in SPPS

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Competing N- vs. O-Acylation Pathways

Caption: Competing reaction pathways for the activated amino acid.

Conclusion

The successful incorporation of Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid requires a careful and strategic approach to coupling chemistry. While the unprotected phenolic hydroxyl group presents a potential for side reactions, these can be effectively minimized through the use of highly efficient coupling reagents, such as HATU, under optimized conditions. For applications demanding the utmost purity and where side-product formation is a persistent issue, the use of a phenol-protected derivative is the most reliable strategy. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in these notes, researchers can confidently utilize this valuable building block in the synthesis of novel peptides and peptidomimetics.

References

-

Aapptec Peptides. Coupling Reagents. Retrieved from [Link]

-

Wikipedia. HATU. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Retrieved from [Link]

- Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(14), 2594–2597.

- Rebek, J., & Feitler, D. (1974). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 96(5), 1606–1607.

-

Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Luxembourg Bio Technologies. Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

- Subirós-Funosas, R., et al. (2022).

- Bofill, J. M., & Albericio, F. (2004). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Chemistry Today.

- Wang, P., et al. (1995). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry.

Sources

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. oxymapure.com [oxymapure.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Application Notes and Protocols for Fmoc Deprotection of β-Amino Acids

Introduction: The Unique Challenges of β-Amino Acid Deprotection in Peptide Synthesis

The incorporation of β-amino acids into peptide chains opens up a fascinating world of novel structures and functionalities, offering resistance to enzymatic degradation and the ability to form unique secondary structures such as helices and sheets. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability under mild conditions that are orthogonal to the acid-labile side-chain protecting groups. However, the seemingly routine step of Fmoc deprotection presents unique and significant challenges when β-amino acids are involved.

While the fundamental mechanism of Fmoc removal remains a base-mediated β-elimination reaction, the altered backbone stereochemistry and increased conformational constraints of β-amino acids can dramatically influence reaction kinetics and favor deleterious side reactions.[1][2] This guide provides a comprehensive overview of the critical factors governing the successful Fmoc deprotection of β-amino acids, offering field-proven protocols and troubleshooting strategies for researchers, scientists, and drug development professionals engaged in the synthesis of β-peptides and peptidomimetics.

The Mechanism of Fmoc Deprotection: A Refresher

The cleavage of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[1][3]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: This deprotonation leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The base then acts as a scavenger, forming a stable adduct with the reactive DBF to prevent its re-addition to the newly liberated amine.

Figure 1: General mechanism of Fmoc deprotection.

Key Considerations for β-Amino Acid Fmoc Deprotection

The structural nuances of β-amino acids introduce several critical considerations that differentiate their deprotection from their α-amino acid counterparts:

-

Steric Hindrance: Substituents on the α (C2) and β (C3) carbons can sterically hinder the approach of the base to the Fmoc group, slowing down the deprotection kinetics. This is particularly pronounced in β²- and β³,³-disubstituted amino acids.

-

Conformational Rigidity: Cyclic β-amino acids and those with bulky substituents often adopt rigid conformations that can either mask or expose the Fmoc group, leading to unpredictable deprotection rates.

-

Diketopiperazine (DKP) Formation: This is arguably the most significant side reaction in the synthesis of β-peptides. The deprotected amino group of a resin-bound dipeptide can readily attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (DKP) and truncation of the peptide chain. β-amino acids are particularly susceptible to this side reaction due to the favorable six-membered ring formation.[4]

-

Racemization: While generally less common than with α-amino acids, racemization can occur under harsh basic conditions, particularly with β-amino acids that have an acidic proton at a chiral center.[5]

Deprotection Reagents and Optimized Protocols

The choice of deprotection reagent and reaction conditions is paramount for achieving high-yield and high-purity β-peptides.

Standard Deprotection: Piperidine-Based Reagents

Piperidine in N,N-dimethylformamide (DMF) is the most common reagent for Fmoc deprotection. However, for β-amino acids, the standard conditions often require modification.

| β-Amino Acid Type | Reagent | Concentration | Solvent | Time (min) | Key Considerations & Notes |

| Unsubstituted β-Alanine | Piperidine | 20% (v/v) | DMF | 2 x 10 | Standard conditions are generally effective. |

| β³-Substituted | Piperidine | 20-30% (v/v) | DMF | 2 x 15-20 | Longer reaction times may be necessary to overcome moderate steric hindrance. |

| β²-Substituted | Piperidine | 30-50% (v/v) | DMF | 2 x 20-30 | Increased concentration and time are often required due to significant steric hindrance. |

| Cyclic β-Amino Acids | Piperidine | 20-40% (v/v) | DMF | 2 x 15-25 | Deprotection times can vary significantly based on ring size and conformation. |

Protocol 1: Standard Piperidine Deprotection for β-Amino Acids

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection: Treat the resin with the appropriate concentration of piperidine in DMF (see table above) for the specified time. Agitate gently.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat the treatment with fresh deprotection solution for the same duration.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the DBF-adduct.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free amine.

Alternative Deprotection Strategies for Challenging Sequences

For sterically hindered β-amino acids or sequences prone to DKP formation, alternative, stronger bases or modified protocols are often necessary.

1. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Based Reagents

DBU is a non-nucleophilic, strong base that can significantly accelerate Fmoc deprotection, particularly for hindered systems. However, as a non-nucleophilic base, it does not scavenge the liberated DBF, which can lead to side reactions. Therefore, DBU is almost always used in combination with a nucleophilic scavenger.

| β-Amino Acid Type | Reagent Cocktail | Solvent | Time (min) | Key Considerations & Notes |

| Highly Hindered β²,β³-Disubstituted | 2% DBU / 2% Piperidine (v/v) | DMF | 2 x 5-10 | Piperidine acts as the DBF scavenger.[6] |

| Sequences Prone to DKP Formation | 2% DBU / 5% Piperazine (w/v) | NMP | 2 x 5 | This combination has been shown to be highly effective in suppressing DKP formation.[7] |

Protocol 2: DBU/Piperazine Deprotection for Suppression of DKP Formation

-

Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

-

Deprotection: Treat the resin with a solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP for 5 minutes with gentle agitation.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Repeat the treatment with fresh deprotection solution for 5 minutes.

-

Washing: Wash the resin thoroughly with NMP (5 x 1 min).

-

Monitoring: Confirm complete deprotection using a suitable qualitative test.

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. renyi.hu [renyi.hu]

- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing Fmoc-L-β-Tyr-OH

Abstract

The incorporation of non-canonical amino acids, such as L-β-tyrosine, into peptide sequences is a critical strategy in modern drug discovery for enhancing proteolytic stability and modulating pharmacological activity. When these peptides are synthesized using Fmoc solid-phase peptide synthesis (SPPS), the final product often retains the N-terminal Fmoc-protecting group on the β-amino acid, presenting unique challenges for purification. This application note provides a detailed, experience-driven guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing the Fmoc-L-β-Tyr-OH moiety. We will explore the underlying principles dictating separation, provide a robust, step-by-step protocol, and offer expert troubleshooting advice to overcome common purification hurdles.

Introduction: The Purification Challenge

Peptides containing Fmoc-L-β-Tyr-OH are inherently hydrophobic due to the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group. This hydrophobicity is the primary determinant of their behavior in RP-HPLC. The goal of purification is to separate the target peptide from a complex mixture of impurities generated during solid-phase peptide synthesis (SPPS).[1] These impurities often include deletion sequences, truncated peptides, and by-products from the cleavage of side-chain protecting groups.[1]

The presence of the Fmoc group introduces several specific challenges:

-

Increased Hydrophobicity: The Fmoc group significantly increases the peptide's retention time on C18 columns, requiring higher concentrations of organic solvent for elution.[2]

-

Aggregation: The hydrophobicity of the Fmoc group can promote peptide aggregation, leading to poor peak shape, reduced recovery, and even precipitation on the column.[2]

-

Co-elution: Impurities that also contain the Fmoc group will have similar hydrophobic properties, making their separation from the target peptide more difficult.

This guide will address these challenges by providing a systematic approach to method development and optimization.

Pre-Purification: Cleavage and Sample Preparation

A successful purification begins with proper sample preparation following SPPS.

Cleavage from the Resin

The peptide is cleaved from the solid support using a reagent cocktail, typically containing trifluoroacetic acid (TFA).[3] A standard cleavage cocktail for peptides with an acid-sensitive linker (e.g., Wang or Rink amide resin) is a mixture of TFA, triisopropylsilane (TIS), and water.

-

Rationale: TFA cleaves the peptide from the resin and removes most side-chain protecting groups.[3][4] TIS acts as a scavenger to prevent the re-attachment of cleaved protecting groups to sensitive residues like tryptophan. Water assists in the cleavage process.

Peptide Precipitation and Dissolution

After cleavage, the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then pelleted by centrifugation, and the ether is decanted.

-

Expert Tip: Thoroughly drying the peptide pellet is crucial. Residual ether can interfere with the HPLC separation.

The dried crude peptide must be dissolved in a suitable solvent for injection onto the HPLC column. The choice of solvent is critical to prevent precipitation and ensure accurate loading.

-

Recommended Solvents:

-

A mixture of acetonitrile (ACN) and water with 0.1% TFA is a good starting point.

-

For very hydrophobic peptides, dissolving the sample in a small amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the mobile phase can be effective.[5]

-

HPLC Purification Protocol

Reversed-phase HPLC is the standard method for peptide purification, utilizing a hydrophobic stationary phase and a polar mobile phase.[1][6]

HPLC System and Column

-

System: A preparative or semi-preparative HPLC system with a gradient pump and a UV detector is required.

-

Column: A C18 reversed-phase column is the workhorse for peptide purification.[1][7] For peptides containing the bulky Fmoc group, a column with a wider pore size (300 Å) is often beneficial to improve mass transfer and peak shape.

Mobile Phases

A two-solvent mobile phase system is used to create a gradient of increasing organic solvent concentration.

-

Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile (ACN).[1]

-

The Role of TFA: TFA is a crucial mobile phase additive that serves two primary functions:

-

Ion Pairing: It forms an ion pair with the positively charged amino groups of the peptide, increasing its hydrophobicity and retention on the C18 column.[8]

-

Peak Shape Improvement: TFA helps to suppress the interaction of peptides with residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[8][9] For peptides with multiple positive charges, a higher concentration of TFA (0.2-0.25%) may be necessary for optimal resolution.[10]

-

Method Development: The Gradient

A gradient elution is almost always used for peptide separations, where the concentration of the organic mobile phase is gradually increased over time.[9]

-

Scouting Gradient: To determine the approximate elution time of the peptide, a broad "scouting" gradient is recommended. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-